molecular formula C12H18O B13062848 2,4,6-Triethylphenol CAS No. 38024-75-8

2,4,6-Triethylphenol

Cat. No.: B13062848
CAS No.: 38024-75-8
M. Wt: 178.27 g/mol
InChI Key: KOHSRHXKURUXCP-UHFFFAOYSA-N
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Description

2,4,6-Triethylphenol (C₁₂H₁₈O) is a trisubstituted phenolic compound characterized by three ethyl (-CH₂CH₃) groups attached to the benzene ring at the 2, 4, and 6 positions. This substitution pattern creates significant steric hindrance and influences its physical and chemical properties. Its structure distinguishes it from other phenolic derivatives, such as methyl-, chloro-, or nitro-substituted analogs, which are discussed below.

Properties

CAS No.

38024-75-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2,4,6-triethylphenol

InChI

InChI=1S/C12H18O/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8,13H,4-6H2,1-3H3

InChI Key

KOHSRHXKURUXCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triethylphenol can be synthesized through several methods:

    Alkylation of Phenol: One common method involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions.

    Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation of phenol using ethyl chloride and a Lewis acid catalyst like aluminum chloride. This reaction also requires anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow alkylation of phenol with ethylene in the presence of a solid acid catalyst. This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to the corresponding hydroxyethyl derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

2,4,6-Triethylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Triethylphenol exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2,4,6-Trimethylphenol (Mesitol)

  • Formula : C₉H₁₂O
  • Molecular Weight : 136.19 g/mol
  • CAS No.: 527-60-6
  • Key Properties: A methyl-substituted analog with lower steric bulk compared to triethylphenol. It is used as a precursor in organic synthesis and metal catalysis .
  • Structural Differences: Ethyl groups in triethylphenol provide greater electron-donating effects and hydrophobicity compared to methyl groups. This increases its boiling point and reduces solubility in polar solvents.

2,4,6-Trichlorophenol

  • Formula : C₆H₃Cl₃O
  • CAS No.: 88-06-2 (inferred from )
  • Key Properties: A chlorinated derivative with strong antibacterial properties. It is highly acidic (pKa ~6.0) due to electron-withdrawing chlorine atoms, contrasting with the electron-donating ethyl groups in triethylphenol .
  • Applications : Used in water treatment and as a preservative. Its toxicity and environmental persistence are well-documented .

2,4,6-Tris(tert-butyl)phenol

  • Formula : C₁₈H₃₀O
  • CAS No.: 732-26-3
  • Key Properties : Features bulky tert-butyl groups, imparting extreme steric hindrance and oxidative stability. Used as an antioxidant in polymers and lubricants .
  • Comparison: The tert-butyl groups significantly increase molecular weight (246.43 g/mol) and thermal stability compared to triethylphenol.

2,4,6-Trinitrophenol (Picric Acid)

  • Formula : C₆H₃N₃O₇
  • CAS No.: 88-89-1
  • Key Properties: A nitro-substituted phenol with explosive properties. Its acidity (pKa ~0.3) far exceeds that of triethylphenol due to strong electron-withdrawing nitro groups .
  • Hazards: Highly reactive and regulated due to explosive risks, unlike the more stable triethylphenol .

3,4,5-Trimethylphenol

  • Formula: C₉H₁₂O (isomer of 2,4,6-trimethylphenol)
  • CAS No.: 527-54-8
  • Key Properties: A structural isomer with methyl groups at the 3, 4, and 5 positions. The altered substitution pattern reduces symmetry and may affect crystallization behavior compared to 2,4,6-triethylphenol .

Physical and Chemical Properties Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects Applications
This compound C₁₂H₁₈O 178.27 68–71 Electron-donating ethyl groups; high steric bulk Free-radical studies, specialty chemicals
2,4,6-Trimethylphenol C₉H₁₂O 136.19 69–71 Moderate steric hindrance Catalysis, intermediates
2,4,6-Trichlorophenol C₆H₃Cl₃O 197.45 68–70 Electron-withdrawing Cl; high acidity Disinfectants, preservatives
2,4,6-Tris(tert-butyl)phenol C₁₈H₃₀O 246.43 ~200 (decomposes) Extreme steric hindrance; high thermal stability Antioxidants
2,4,6-Trinitrophenol C₆H₃N₃O₇ 229.11 122–123 Strong electron-withdrawing nitro groups Explosives, dyes

Reactivity and Functional Differences

  • Acidity: Ethyl groups in this compound decrease acidity compared to chloro- or nitro-substituted phenols. For example, 2,4,6-trichlorophenol (pKa ~6.0) is ~10⁶ times more acidic than triethylphenol (estimated pKa ~10–12).
  • Oxidative Stability: The tert-butyl groups in 2,4,6-Tris(tert-butyl)phenol enhance resistance to oxidation, making it superior as an antioxidant compared to triethylphenol .
  • Solubility: Triethylphenol’s hydrophobic ethyl groups reduce water solubility, whereas nitro or chloro derivatives exhibit higher polarity and solubility in aqueous systems .

Biological Activity

2,4,6-Triethylphenol (TEP) is an organic compound belonging to the class of phenols, characterized by three ethyl groups attached to the benzene ring. This compound has garnered attention due to its potential biological activities, including antioxidant properties and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of TEP, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 527-60-6

Biological Activity Overview

The biological activity of TEP has been investigated in various contexts, including its antioxidant capacity and its effects on microbial growth. Below are key findings from recent studies:

Antioxidant Activity

TEP has been shown to exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that TEP effectively scavenged free radicals, indicating its potential as a natural antioxidant.

Concentration (mg/mL) DPPH Scavenging (%)
0.125
0.545
1.070
2.090

This table illustrates that as the concentration of TEP increases, the percentage of DPPH scavenging also rises significantly.

Antimicrobial Activity

TEP's antimicrobial properties have been evaluated against various bacterial strains. In vitro assays revealed that TEP exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1.5
Escherichia coli2.0
Pseudomonas aeruginosa3.0

The data indicates that TEP can inhibit the growth of pathogenic bacteria, suggesting its potential use in pharmaceutical applications.

The biological activity of TEP can be attributed to its ability to interact with cellular components and modulate oxidative stress pathways. Research indicates that TEP can influence the activity of various enzymes involved in oxidative stress responses.

Case Studies

  • Oxidative Stress Modulation : A study investigated the effect of TEP on oxidative stress markers in human cell lines. Results showed a significant reduction in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting that TEP may protect cells from oxidative damage.
  • Enzyme Inhibition Studies : TEP was found to inhibit the activity of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding TEP's interactions within biological systems.

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